NHS-SS-Biotin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

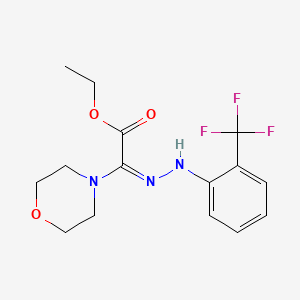

N-hydroxysulfosuccinimide-SS-biotine, communément appelé NHS-SS-biotine, est un réactif de biotinylation réactif aux amines, soluble dans l'eau. Il est largement utilisé dans les applications biochimiques et de biologie moléculaire pour le marquage des protéines, des anticorps et d'autres molécules contenant des amines primaires. Le composé présente une liaison disulfure clivable dans son bras espaceur, permettant un marquage réversible, ce qui est particulièrement utile dans la purification par affinité et d'autres applications où le label biotine doit être éliminé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le NHS-SS-biotine est synthétisé par une série de réactions chimiques impliquant l'activation de la biotine avec le N-hydroxysulfosuccinimide (NHS) et l'incorporation d'une liaison disulfure. La voie de synthèse générale implique les étapes suivantes :

- Activation de la biotine avec le NHS pour former du NHS-biotine.

- Introduction d'une liaison disulfure pour créer le bras espaceur.

- Purification et caractérisation du produit final .

Méthodes de production industrielle

Dans les milieux industriels, la production de NHS-SS-biotine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction, notamment la température, le pH et la composition du solvant, afin de garantir un rendement et une pureté élevés. Le produit final est généralement lyophilisé et stocké dans des conditions desséchées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le NHS-SS-biotine subit principalement des réactions de substitution nucléophile avec les amines primaires. Le groupe ester NHS réagit avec les groupes amine des protéines et autres molécules, formant des liaisons amides stables et libérant du N-hydroxysulfosuccinimide comme sous-produit .

Réactifs et conditions courants

Réactifs : NHS-SS-biotine, molécules contenant une amine primaire (par exemple, résidus lysine dans les protéines), agents réducteurs (par exemple, dithiothréitol (DTT)).

Conditions : La réaction se produit généralement dans des tampons alcalins (pH 7-9) à des températures allant de 4 °C à 37 °C.

Principaux produits

Le principal produit de la réaction est une protéine ou une molécule biotinylée, avec le label biotine attaché par une liaison amide stable. La liaison disulfure dans le bras espaceur permet l'élimination réversible du label biotine à l'aide d'agents réducteurs .

Applications De Recherche Scientifique

Le NHS-SS-biotine a une large gamme d'applications en recherche scientifique, notamment :

Marquage des protéines : Biotinylation des anticorps et d'autres protéines pour la détection, la purification et l'immobilisation à l'aide de sondes ou de résines de streptavidine.

Marquage de la surface cellulaire : Marquage des protéines de surface cellulaire sans perméabilisation des membranes cellulaires, utile pour l'étude des interactions de surface cellulaire et du trafic des protéines.

Purification par affinité : Le marquage réversible permet la purification des protéines biotinylées à l'aide de colonnes d'affinité de streptavidine, suivie d'une élution avec des agents réducteurs.

Marquage intracellulaire : Des variantes perméables aux membranes du NHS-SS-biotine peuvent être utilisées pour le marquage intracellulaire, permettant l'étude des interactions protéiques intracellulaires et de la localisation.

Mécanisme d'action

Le NHS-SS-biotine exerce ses effets par la formation de liaisons amides stables avec les amines primaires des molécules cibles. Le long bras espaceur et la liaison disulfure clivable améliorent l'efficacité de liaison aux sondes d'avidine ou de streptavidine et permettent l'élimination réversible du label biotine. Ce mécanisme est particulièrement utile dans les applications nécessitant un marquage temporaire et une élimination ultérieure de l'étiquette biotine .

Mécanisme D'action

NHS-SS-Biotin exerts its effects through the formation of stable amide bonds with primary amines on target molecules. The long spacer arm and cleavable disulfide bond enhance the binding efficiency to avidin or streptavidin probes and allow for the reversible removal of the biotin label. This mechanism is particularly useful in applications requiring temporary labeling and subsequent removal of the biotin tag .

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfo-NHS-biotine : Similaire au NHS-SS-biotine, mais sans la liaison disulfure clivable, ce qui le rend irréversible.

NHS-PEG4-biotine : Contient un bras espaceur de polyéthylène glycol (PEG), offrant une solubilité accrue et une réduction de l'encombrement stérique.

NHS-LC-biotine : Comporte un bras espaceur à longue chaîne, mais n'est pas clivable.

Unicité du NHS-SS-biotine

Le NHS-SS-biotine est unique en raison de sa liaison disulfure clivable, qui permet un marquage réversible. Cette caractéristique est particulièrement avantageuse dans la purification par affinité et d'autres applications où le label biotine doit être éliminé après utilisation. De plus, sa solubilité dans l'eau et sa capacité à marquer les amines primaires en font un réactif polyvalent pour diverses applications biochimiques et de biologie moléculaire .

Propriétés

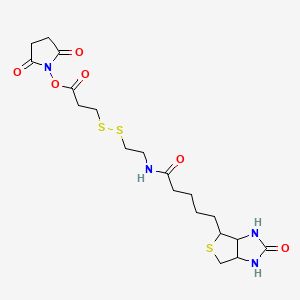

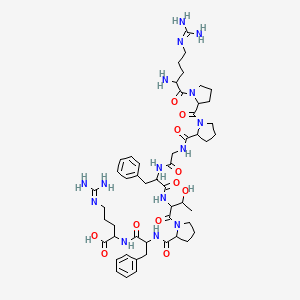

Formule moléculaire |

C19H28N4O6S3 |

|---|---|

Poids moléculaire |

504.7 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoate |

InChI |

InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28) |

Clé InChI |

LBEDTGQHCFODEH-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B12316761.png)

![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B12316771.png)

![2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal](/img/structure/B12316774.png)

![1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran](/img/structure/B12316784.png)